molecular formula C7H12FN B2729183 1-(3-Fluoropropyl)-2,5-dihydropyrrole CAS No. 2375274-03-4

1-(3-Fluoropropyl)-2,5-dihydropyrrole

Cat. No.: B2729183
CAS No.: 2375274-03-4
M. Wt: 129.178
InChI Key: PEBFLCWSAVSGMJ-UHFFFAOYSA-N
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Description

1-(3-Fluoropropyl)-2,5-dihydropyrrole is an organic compound that belongs to the class of fluorinated pyrroles. This compound is characterized by the presence of a fluoropropyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research fields due to its versatile nature.

Mechanism of Action

Target of Action

The primary target of 1-(3-Fluoropropyl)-2,5-dihydropyrrole is the estrogen receptor (ER), specifically in the context of ER-positive breast cancer . The compound is a selective estrogen receptor degrader (SERD), which means it binds to the ER and promotes its degradation .

Mode of Action

This compound interacts with its targets by binding to the ER, leading to its degradation . This degradation of the ER disrupts the normal signaling pathways that would be activated by estrogen, a hormone that can promote the growth of ER-positive breast cancer .

Biochemical Pathways

The action of this compound affects the estrogen signaling pathway. By degrading the ER, the compound prevents the receptor from activating gene transcription in response to estrogen . This disruption can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Pharmacokinetics

It is known that the compound is administered orally and reaches steady state before day 8, without accumulation

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of the ER and the disruption of estrogen signaling . This can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy, as estrogen would compete with the compound for binding to the ER

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoropropyl)-2,5-dihydropyrrole can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dihydropyrrole with 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropropyl)-2,5-dihydropyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole compounds.

    Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole compounds.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1-(3-Fluoropropyl)-2,5-dihydropyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

  • 1-(3-Fluoropropyl)pyrrole
  • 1-(3-Fluoropropyl)azetidine
  • 1-(3-Fluoropropyl)indole

Comparison: 1-(3-Fluoropropyl)-2,5-dihydropyrrole is unique due to its specific structural features, such as the presence of the fluoropropyl group and the dihydropyrrole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, 1-(3-Fluoropropyl)pyrrole lacks the dihydropyrrole ring, which may result in different reactivity and biological properties.

Properties

IUPAC Name

1-(3-fluoropropyl)-2,5-dihydropyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBFLCWSAVSGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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